1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone
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Overview
Description
1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a complex organic compound featuring a nitrobenzyl group, a thioether linkage, an imidazole ring, and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution reaction between 4-nitrobenzyl chloride and a thiol derivative to form the thioether linkage. This intermediate is then reacted with an imidazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like m-chloroperbenzoic acid for oxidation, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the thioether linkage produces sulfoxides or sulfones .
Scientific Research Applications
1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential as a hypoxia-activated prodrug in cancer therapy, leveraging the nitro group’s reactivity under low oxygen conditions
Mechanism of Action
The mechanism of action of 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone involves its reduction under hypoxic conditions, which triggers the release of active metabolites. These metabolites can interact with molecular targets such as DNA or enzymes, leading to therapeutic effects. The nitro group plays a crucial role in this process, undergoing reduction to form reactive intermediates that can induce cytotoxicity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone: shares similarities with other nitrobenzyl derivatives and imidazole-based compounds.
Triazolothiadiazines: These compounds also feature a fused heterocyclic system and exhibit diverse pharmacological activities.
Thiazoles: Known for their biological activities, thiazoles share structural similarities with imidazole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of a nitrobenzyl group, thioether linkage, and imidazole ring, which confer distinct chemical reactivity and potential therapeutic applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-17(12-25-16-4-2-1-3-5-16)20-11-10-19-18(20)26-13-14-6-8-15(9-7-14)21(23)24/h1-9H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFINYZWFPWOQCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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